(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate
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Overview
Description
Preparation Methods
The preparation of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate involves specific synthetic routes and reaction conditions. One common method includes the dehydration of D-glucarate, which can be catalyzed by enzymes such as glucarate dehydratase . This enzyme facilitates the conversion of D-glucarate to D-idarate through a series of dehydration and epimerization reactions . Industrial production methods may involve the use of biocatalysts and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its dehydration to form 5-keto-4-deoxy-D-glucarate . Common reagents used in these reactions include strong acids or bases, which facilitate the removal of water molecules and promote the formation of the desired products . The major products formed from these reactions include 5-keto-4-deoxy-D-glucarate and other related compounds .
Scientific Research Applications
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate has several scientific research applications across different fields. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology, it plays a role in the study of metabolic pathways and enzyme mechanisms . In medicine, this compound is investigated for its potential therapeutic effects, particularly in the regulation of biological clocks and circadian rhythms in plants . Additionally, it has industrial applications in the production of biodegradable polymers and other environmentally friendly materials .
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate involves its interaction with specific enzymes and molecular targets. For instance, glucarate dehydratase catalyzes the conversion of D-idarate to 5-keto-4-deoxy-D-glucarate through a series of dehydration and epimerization reactions . This process involves the removal of water molecules and the stabilization of intermediate compounds by hydrogen bonding and interaction with divalent metal cations such as magnesium . These molecular interactions and pathways are crucial for the compound’s biological and chemical effects.
Comparison with Similar Compounds
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate can be compared with other similar compounds, such as L-idarate(2-) and D-glucarate . While this compound and L-idarate(2-) are enantiomers, they exhibit different stereochemical properties and biological activities . D-glucarate, on the other hand, is a precursor to this compound and undergoes similar chemical reactions but with distinct reaction intermediates and products . The uniqueness of this compound lies in its specific structural configuration and its role in various biochemical pathways .
Properties
Molecular Formula |
C6H8O8-2 |
---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3+,4+/m1/s1 |
InChI Key |
DSLZVSRJTYRBFB-MMPJQOAZSA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Isomeric SMILES |
[C@@H]([C@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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